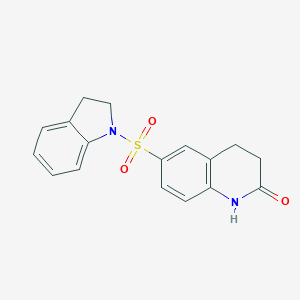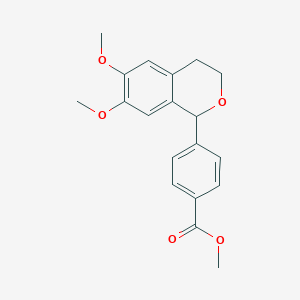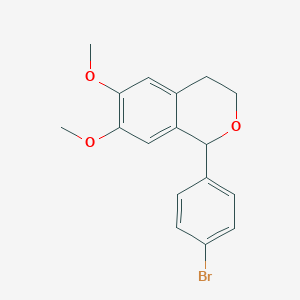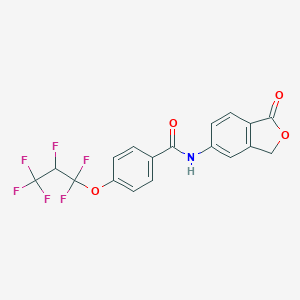![molecular formula C20H16N2O3 B263274 benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is a chemical compound that is commonly used in scientific research. It is a member of the carbamate family, which is known for its diverse range of applications in various fields. This compound is of particular interest due to its unique properties and potential applications in the field of medicine.
Mécanisme D'action
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the brain is increased, leading to improved cognitive function. The compound achieves this by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects:
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. It has been shown to have low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate. One area of interest is the development of more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, research could focus on the development of new applications for this compound in the treatment of other diseases. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate can be synthesized through a multistep process involving the reaction of benzylamine with 4-(4-pyridylcarbonyl)phenyl isocyanate. The reaction is carried out in anhydrous conditions using a suitable solvent. The product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has various applications in scientific research. It is commonly used as a reactant in the synthesis of other compounds. Additionally, it is used as a tool compound for the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Propriétés
Nom du produit |
benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H16N2O3/c23-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-20(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,24) |
Clé InChI |
IHVVRBWDEHYIFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)




![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)